![molecular formula C13H18O2Te B14314081 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane CAS No. 113345-04-3](/img/structure/B14314081.png)
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane typically involves the reaction of 4-methoxyphenyltellurium trichloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the tellurium-carbon bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its lower oxidation state using reducing agents such as sodium borohydride.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Oxidation: Formation of tellurium dioxide or other higher oxidation state tellurium compounds.
Reduction: Regeneration of the original tellurium compound.
Substitution: Formation of new organotellurium compounds with different functional groups.
科学的研究の応用
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
作用機序
The mechanism of action of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is believed to play a significant role in its activity.
類似化合物との比較
Similar Compounds
4-Methoxyphenyl telluride: Similar structure but lacks the oxane ring.
Diphenyl telluride: Contains two phenyl groups bonded to tellurium.
Tellurium dioxide: An inorganic tellurium compound with different chemical properties.
Uniqueness
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is unique due to the presence of both the 4-methoxyphenyl group and the oxane ring, which confer distinct chemical and physical properties
特性
CAS番号 |
113345-04-3 |
|---|---|
分子式 |
C13H18O2Te |
分子量 |
333.9 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)tellanylmethyl]oxane |
InChI |
InChI=1S/C13H18O2Te/c1-14-11-5-7-13(8-6-11)16-10-12-4-2-3-9-15-12/h5-8,12H,2-4,9-10H2,1H3 |
InChIキー |
NSEHQJRDOSPUOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Te]CC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
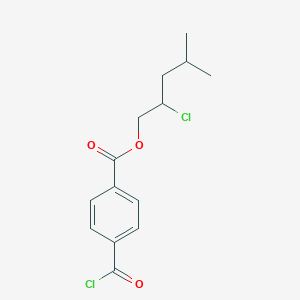
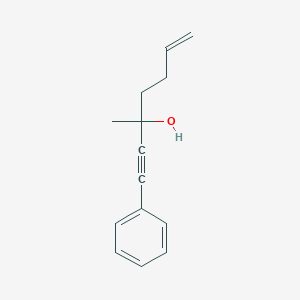
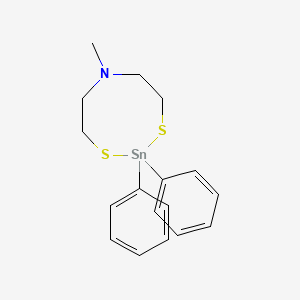
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

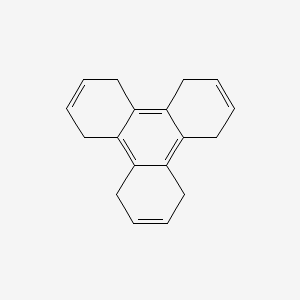
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
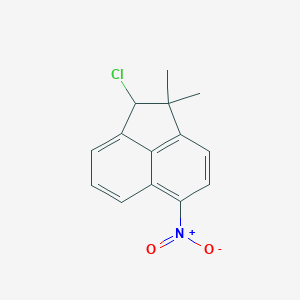
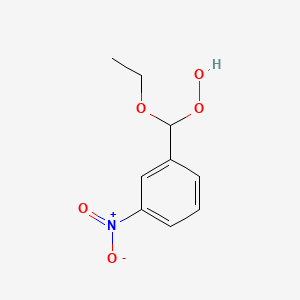

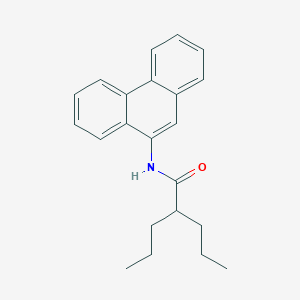
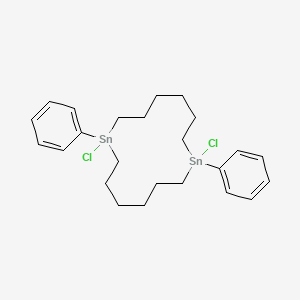
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
